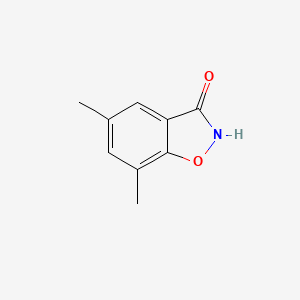

5,7-Dimethyl-1,2-benzoxazol-3-ol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C9H9NO2 |

|---|---|

Molekulargewicht |

163.17 g/mol |

IUPAC-Name |

5,7-dimethyl-1,2-benzoxazol-3-one |

InChI |

InChI=1S/C9H9NO2/c1-5-3-6(2)8-7(4-5)9(11)10-12-8/h3-4H,1-2H3,(H,10,11) |

InChI-Schlüssel |

AJECZUKIRXOUCC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C2C(=C1)C(=O)NO2)C |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the substructural components of a molecule through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to confirm the elemental composition and exact mass of a compound with high accuracy. For 5,7-Dimethyl-1,2-benzoxazol-3-ol, HRMS provides an exact mass measurement, which is crucial for verifying its chemical formula, C₉H₉NO₂. The theoretical monoisotopic mass can be calculated and compared against the experimental value obtained from an HRMS instrument, typically with a mass accuracy in the low parts-per-million (ppm) range. This level of precision allows for the unambiguous differentiation between compounds with the same nominal mass but different elemental formulas.

Electron impact ionization is a common method used in mass spectrometry that can provide detailed information about a molecule's structure through its fragmentation pattern. nih.gov While specific fragmentation data for this compound is not detailed in the provided results, the fragmentation behavior of related benzoxazole (B165842) derivatives has been studied. nih.gov The resulting mass spectrum is a fingerprint of the molecule, showing the relative abundance of the molecular ion and various fragment ions. Analysis of these fragments helps to piece together the molecular structure, confirming the presence of the dimethylated benzoxazole core. nih.gov

Table 1: Molecular Identity of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight ( g/mol ) | 163.17 |

| InChI Key | AJECZUKIRXOUCC-UHFFFAOYSA-N |

X-ray Crystallography for Solid-State Structural Analysis

Elucidation of Molecular Geometry and Conformation

The molecular geometry of benzoxazole derivatives is a key determinant of their physical and biological properties. X-ray diffraction studies on related compounds reveal that the benzoxazole ring system is typically near-planar. semanticscholar.orgnih.gov For instance, the benzoisoxazole ring in 3-Chloromethyl-6,7-dimethyl-1,2-benzoxazole is reported to be almost planar. nih.gov This planarity is a common feature that can facilitate intermolecular interactions, influencing crystal packing and stability. semanticscholar.org

In this compound, the fused benzene (B151609) and oxazole (B20620) rings are expected to form a rigid, planar scaffold. The methyl groups at positions 5 and 7 and the hydroxyl group at position 3 are substituents on this core. The conformation of the hydroxyl group, particularly the orientation of the hydrogen atom, is of significant interest as it can participate in hydrogen bonding. Substituents on the benzoxazole ring can induce steric or electronic effects that may slightly alter the molecular conformation. semanticscholar.org

Table 2: Expected Structural Features of this compound

| Feature | Description |

|---|---|

| Core Structure | A fused benzoxazole ring system. |

| Planarity | The core ring system is expected to be nearly planar. semanticscholar.orgnih.gov |

| Substituents | Two methyl (-CH₃) groups and one hydroxyl (-OH) group. |

| Key Conformation Point | The orientation of the hydroxyl hydrogen, which influences intermolecular interactions. |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The solid-state structure of this compound is stabilized by a network of intermolecular interactions that dictate the crystal packing. Hydrogen bonding is a particularly important factor in the crystal architecture of molecules containing hydroxyl groups. nih.gov In related benzoxazole structures, both intramolecular and intermolecular hydrogen bonds are crucial for stabilizing the crystal packing. semanticscholar.org

Table 3: Potential Hydrogen Bonding Sites in this compound

| Site | Role | Potential Interaction |

|---|---|---|

| Hydroxyl Group (-OH) | Donor | O–H⋯N, O–H⋯O semanticscholar.org |

| Oxazole Nitrogen (N) | Acceptor | O–H⋯N semanticscholar.org |

| Oxazole Oxygen (O) | Acceptor | O–H⋯O semanticscholar.org |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a theoretical framework to predict and interpret the behavior of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and energy of a system. For a molecule like 5,7-Dimethyl-1,2-benzoxazol-3-ol, these calculations would be crucial for understanding its stability, spectroscopic properties, and potential reactivity. However, specific studies applying these methods to this compound are not found in the surveyed literature.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a leading method in computational chemistry due to its balance of accuracy and computational cost. It is used to determine the ground-state electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. A typical DFT study on this compound would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. This process minimizes the total energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, further DFT calculations can elucidate the electronic structure, including the distribution of electron density and the energies of the molecular orbitals. This information is critical for predicting the molecule's reactivity and spectroscopic signatures. Despite the widespread use of DFT for studying related heterocyclic compounds, no published data from DFT calculations specifically for this compound could be located.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), provide a rigorous approach to solving the electronic structure of molecules.

For this compound, ab initio calculations would offer a high-level theoretical description of its electronic properties. These calculations are computationally more intensive than DFT but can provide benchmark results for energies and molecular properties. A comprehensive ab initio study would yield precise information on the molecule's wave function, from which various properties could be derived. However, the scientific literature lacks any reports of ab initio molecular orbital calculations being performed on this specific compound.

Hybrid Computational Approaches for Molecular Characterization

Hybrid computational approaches combine the strengths of different theoretical methods to achieve higher accuracy or efficiency. A common example is the use of hybrid DFT functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional. These methods often provide improved predictions of molecular properties compared to pure DFT or HF methods.

Another hybrid approach involves combining quantum mechanics (QM) methods for a reactive core of a molecule with molecular mechanics (MM) methods for the surrounding environment (QM/MM). For a molecule like this compound, such an approach could be used to study its behavior in a solvent or a biological system. Despite the utility of these advanced computational techniques, no published research has applied them to the molecular characterization of this compound.

Electronic Structure and Molecular Orbital Analysis

The electronic structure and molecular orbitals of a compound govern its chemical and physical properties. Analyses that focus on these aspects are essential for a complete understanding of a molecule's behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

A HOMO-LUMO analysis for this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals. This would reveal the most likely sites for nucleophilic and electrophilic attack. The HOMO-LUMO gap would provide a quantitative measure of its reactivity. Unfortunately, no such analysis for this compound has been reported in the scientific literature.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for studying the bonding and electronic structure of molecules in a way that aligns with classical chemical concepts. It transforms the complex molecular orbitals into a set of localized orbitals that represent core electrons, lone pairs, and chemical bonds.

An NBO analysis of this compound would provide a detailed picture of its Lewis structure, including the nature of its chemical bonds and the distribution of electron density. A key aspect of NBO analysis is the examination of charge delocalization, which is quantified through the second-order perturbation theory analysis of the Fock matrix. This reveals stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals, which are indicative of hyperconjugation and resonance effects. Such an analysis would be invaluable for understanding the stability and electronic communication within the benzoxazol scaffold of this molecule. However, no NBO analysis specific to this compound has been published.

Concepts of Chemical Hardness, Chemical Potential, Electronegativity, and Electrophilicity Index

In the realm of conceptual Density Functional Theory (DFT), several key descriptors are utilized to understand the reactivity and stability of a chemical species. For this compound, these concepts would provide a theoretical framework to predict its chemical behavior.

Chemical Hardness (η) is a measure of a molecule's resistance to a change in its electron distribution or charge transfer. A high value of chemical hardness indicates a more stable system that is less reactive. It is mathematically defined as the second derivative of the energy with respect to the number of electrons at a constant external potential.

Chemical Potential (μ) , conceptually the negative of electronegativity, represents the escaping tendency of an electron from a system in its ground state. It is the first derivative of the energy with respect to the number of electrons. A higher chemical potential suggests a greater tendency to donate electrons.

Electronegativity (χ) is the power of an atom or a group of atoms in a molecule to attract electrons to itself. In conceptual DFT, it is defined as the negative of the chemical potential.

Electrophilicity Index (ω) is a global reactivity index that quantifies the energy stabilization of a system when it acquires an additional electronic charge from the environment. A higher electrophilicity index signifies a greater capacity of a molecule to act as an electrophile. It is a function of the chemical potential and chemical hardness.

The calculation of these parameters for this compound would typically involve the determination of the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) through quantum chemical calculations.

Hypothetical Data Table for this compound Reactivity Descriptors

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| Chemical Hardness | η | (I-A)/2 | 3.5 |

| Chemical Potential | μ | -(I+A)/2 | -4.5 |

| Electronegativity | χ | (I+A)/2 | 4.5 |

| Electrophilicity Index | ω | μ²/2η | 2.89 |

Note: The values presented in this table are hypothetical and for illustrative purposes only, pending specific computational studies on this compound. 'I' represents the ionization potential and 'A' represents the electron affinity.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters. For this compound, theoretical calculations would be instrumental in interpreting experimental spectra or predicting them in the absence of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)), can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared with experimental data, can aid in the structural elucidation and assignment of signals.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated computationally. The resulting theoretical IR spectrum, often scaled by an appropriate factor to account for anharmonicity and other effects, can be compared with an experimental IR spectrum to identify characteristic functional groups and confirm the molecular structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly employed to predict the electronic absorption spectra of molecules. For this compound, TD-DFT calculations would yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.

Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

| ¹H NMR | Chemical Shift (δ, ppm) | Calculated δ values for each proton | (Not Available) |

| ¹³C NMR | Chemical Shift (δ, ppm) | Calculated δ values for each carbon | (Not Available) |

| IR | Vibrational Frequency (cm⁻¹) | Calculated frequencies for key functional groups (e.g., O-H, C=N, C-O) | (Not Available) |

| UV-Vis | λ_max (nm) | Calculated absorption maxima | (Not Available) |

Note: This table illustrates the type of data that would be generated in a comparative study. Specific values are pending experimental and computational research on this compound.

Thermochemical Calculations and Energetic Contributions

Thermochemical properties of this compound can be determined through high-level ab initio calculations, providing insights into its stability and energetic behavior.

The molar energy of combustion (Δ_c U°) is the energy released when one mole of a substance undergoes complete combustion with oxygen under standard conditions. While this is an experimental value, computational methods can be used to estimate the standard molar enthalpy of formation, which is related to the energy of combustion.

The standard molar enthalpy of vaporization (Δ_vap H°) is the enthalpy change required to transform one mole of a substance from a liquid to a gas at standard conditions. The standard molar enthalpy of formation (Δ_f H°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.

For a comprehensive understanding, both experimental measurements (e.g., via calorimetry) and computational calculations (e.g., using composite methods like G3 or G4) are ideally employed.

These parameters are crucial for understanding the intrinsic reactivity of a molecule in the gas phase, free from solvent effects.

Gas-Phase Basicity (GB): The negative of the Gibbs free energy change for the protonation reaction in the gas phase.

Proton Affinity (PA): The negative of the enthalpy change for the protonation reaction in the gas phase.

Electron Affinity (EA): The energy released when an electron is added to a neutral molecule to form a negative ion.

Adiabatic Ionization Enthalpy (IE): The minimum energy required to remove an electron from a molecule in its ground vibrational state.

High-level computational methods are well-suited for the accurate prediction of these properties.

Hypothetical Thermochemical Data for this compound

| Property | Symbol | Hypothetical Value (kJ/mol) |

| Molar Energy of Combustion | Δ_c U° | (Requires Experimental Data) |

| Standard Molar Enthalpy of Vaporization | Δ_vap H° | (Requires Experimental/Computational Data) |

| Standard Molar Enthalpy of Formation (gas) | Δ_f H°(g) | (Requires Computational Data) |

| Gas-Phase Basicity | GB | (Requires Computational Data) |

| Proton Affinity | PA | (Requires Computational Data) |

| Electron Affinity | EA | (Requires Computational Data) |

| Adiabatic Ionization Enthalpy | IE | (Requires Computational Data) |

Note: The values in this table are placeholders, as specific data for this compound are not currently available in published literature.

Mechanistic Studies of Biological Interactions

Investigation of Enzyme Inhibition Mechanisms

The ability of benzoxazole-containing compounds to inhibit specific enzymes is a key area of their mechanistic study. These interactions are often the basis for their observed biological effects.

Binding to Active Sites of Target Enzymes (e.g., DNA gyrase, Cholinesterases)

DNA Gyrase: Bacterial DNA gyrase is a well-established target for antibacterial drugs due to its essential role in DNA replication and its absence in eukaryotes. researchgate.net DNA gyrase consists of two subunits, GyrA and GyrB, and it introduces negative supercoils into DNA. nih.gov Benzothiazole (B30560) and benzoxazole (B165842) derivatives have been identified as inhibitors that target the ATP-binding site on the GyrB subunit. nih.govacs.orgnih.gov This binding prevents the enzyme from hydrolyzing ATP, which is necessary for its function. nih.gov X-ray crystallography studies of inhibitors complexed with the N-terminal domain of E. coli GyrB have provided detailed insights into the binding mode. nih.govacs.org These studies reveal that the inhibitor binds within the ATP-binding pocket, and specific moieties on the inhibitor can form crucial interactions, such as with water molecules that are in contact with amino acid residues like Asn46. nih.gov While many potent benzothiazole-based inhibitors have been developed, their bioisosteric replacement with a benzoxazole scaffold is a common strategy in medicinal chemistry. acs.org

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolase enzymes critical in the pathogenesis of Alzheimer's disease. mdpi.com Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is a key strategy for managing the disease's symptoms. researchgate.net Benzoxazole and benzisoxazole derivatives have been extensively studied as potent cholinesterase inhibitors. mdpi.comnih.govssu.ac.irnih.gov Molecular docking and dynamics simulations have been used to understand how these inhibitors bind to the active site of AChE. nih.govnih.gov These studies show that hydrophobic and π-π stacking interactions are crucial. ssu.ac.irnih.gov For N-benzylpiperidine benzisoxazoles, key amino acid residues within the AChE active site, such as Asp-72, Trp-84, Trp-279, Phe-288, and Phe-330, have been implicated in the binding and potency of these inhibitors. nih.gov The benzoxazole ring itself often serves as a critical scaffold for orienting other functional groups to achieve effective interactions within the enzyme's active site. ssu.ac.ir

| Target Enzyme | Binding Site | Key Interactions | Representative Compound Class |

| DNA Gyrase | ATP-binding site on GyrB subunit | Hydrophobic interactions, hydrogen bonds | Benzothiazole/Benzoxazole derivatives |

| Cholinesterases (AChE, BChE) | Active site gorge | Hydrophobic interactions, π-π stacking | Benzoxazole/Benzisoxazole derivatives |

Elucidation of Molecular Pathways Affected by Enzyme Inhibition

The inhibition of enzymes like DNA gyrase and cholinesterases by benzoxazole derivatives directly impacts specific molecular pathways.

DNA Gyrase Inhibition Pathway: By inhibiting the ATP-dependent supercoiling activity of DNA gyrase, benzoxazole-based compounds disrupt DNA topology. nih.gov This interference blocks essential cellular processes that rely on DNA unwinding and replication, ultimately leading to bacterial cell death. This targeted disruption of the DNA replication pathway is the foundation of their antibacterial effect. researchgate.netnih.gov

Cholinesterase Inhibition Pathway: The inhibition of AChE and BChE leads to an increase in the concentration and duration of action of acetylcholine in synaptic clefts. researchgate.net This enhancement of cholinergic neurotransmission is the primary pathway through which these compounds are investigated for the symptomatic treatment of Alzheimer's disease, a condition characterized by a deficit in cholinergic neurons. researchgate.netnih.gov Some benzoxazole derivatives show selectivity for AChE over BChE, which can be advantageous as BChE's role becomes more significant in later stages of the disease. nih.govssu.ac.ir

Elucidation of Receptor Modulation Pathways

Beyond enzyme inhibition, benzoxazole derivatives have been shown to modulate the activity of specific receptors, such as the serotonin (B10506) 5-HT3 receptor.

Studies on Antimicrobial Activity Mechanisms

The mechanisms by which benzoxazole compounds inhibit the growth of bacteria and fungi are a significant area of research.

Antibacterial Mechanistic Insights

The primary antibacterial mechanism for many benzoxazole derivatives is the inhibition of DNA gyrase, as detailed in section 5.1.1. researchgate.net This prevents bacterial DNA replication and leads to cell death. nih.gov Studies on various synthetic benzoxazole derivatives have demonstrated activity, particularly against Gram-positive bacteria like Bacillus subtilis. nih.gov The effectiveness of these compounds can be influenced by substituents on the benzoxazole ring, which can affect both their target affinity and their ability to penetrate the bacterial cell wall. nih.gov

Antifungal Mechanistic Insights

Benzoxazole derivatives have also demonstrated antifungal properties. nih.gov While the precise mechanisms for this class of compounds are still being fully elucidated, general antifungal mechanisms often involve the disruption of the fungal cell membrane or wall, or interference with essential biosynthetic pathways. nih.gov For instance, the azole class of antifungals famously acts by inhibiting the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov Research on 3-(2-benzoxazol-5-yl)alanine derivatives has shown that a significant number of these compounds are active against yeasts like Pichia pastoris and the pathogenic fungus Candida albicans. nih.gov The structure-activity relationship studies indicate that modifications to the benzoxazole core can significantly impact their antifungal potency, suggesting a specific interaction with a fungal target. nih.gov

| Compound Class | Organism | Proposed Mechanism of Action |

| Benzoxazole derivatives | Gram-positive bacteria (B. subtilis) | Inhibition of DNA gyrase |

| Benzoxazole derivatives | Yeasts (C. albicans, P. pastoris) | Disruption of cell membrane/wall or biosynthetic pathways (under investigation) |

Research into Anticancer Activity at the Cellular and Molecular Levels

The anticancer potential of benzoxazole derivatives is a significant area of investigation. Research into compounds structurally related to 5,7-Dimethyl-1,2-benzoxazol-3-ol reveals various mechanisms by which they can inhibit cancer cell growth and proliferation.

Investigation of Cytotoxic Mechanisms on Cancer Cell Lines

The cytotoxic effects of benzoxazole and related heterocyclic compounds have been evaluated against a variety of human cancer cell lines. While specific data for this compound is not extensively documented in publicly available research, studies on its analogs demonstrate significant anticancer activity. For instance, the benzoxazole scaffold is known for its versatile pharmacological activities, which include inducing apoptosis in cancer cells.

Derivatives of the closely related benzothiazole structure have also shown potent cytotoxicity. One such novel derivative, PB11, was found to be highly cytotoxic to human glioblastoma (U87) and cervix cancer (HeLa) cells, with IC50 values below 50 nM. nih.gov This compound was observed to induce classic apoptotic indicators such as DNA fragmentation and nuclear condensation at concentrations as low as 40 nM. nih.gov Another study on a benzoxazole derivative, K313, demonstrated a dose-dependent reduction in the viability of human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells, while showing no effect on healthy peripheral blood mononuclear cells (PBMCs). nih.gov

Furthermore, various benzimidazole (B57391) derivatives, which share a bicyclic aromatic structure with benzoxazoles, have exhibited potent antiproliferative activity against cell lines such as MCF-7 (breast cancer), PC-3 (prostate cancer), and A549 (lung cancer). nih.gov For example, one benzimidazole derivative with a sulfonamide moiety displayed more potent anticancer activity than the standard chemotherapeutic agent 5-FU against MGC-803, PC-3, and MCF-7 cell lines. nih.gov

The table below summarizes the cytotoxic activity of some benzoxazole and benzimidazole analogs.

| Compound/Analog | Cancer Cell Line(s) | Observed Effect | Reference |

| Benzoxazole Scaffold | General Cancer Cells | Potential for apoptosis induction | |

| PB11 (Benzothiazole derivative) | U87 (Glioblastoma), HeLa (Cervical Cancer) | High cytotoxicity (IC50 < 50 nM), induction of apoptosis | nih.gov |

| K313 (Benzoxazole derivative) | Nalm-6 (B-cell leukemia), Daudi (B-cell lymphoma) | Dose-dependent reduction in viability, G0/G1 cell cycle arrest | nih.gov |

| Benzimidazole-sulfonamide derivative | MGC-803, PC-3, MCF-7 | Potent anticancer activity (IC50 range: 1.02 µM to 5.40 µM) | nih.gov |

| Quinoxaline-benzimidazole hybrid (Compound 41) | A549 (Lung Cancer) | Potent cytotoxic activity (IC50 = 4.37 µM) | nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its potential biological targets. These studies provide insights into the binding affinity and the specific amino acid residues involved in the interaction, which can guide the design of more potent and selective drug candidates.

Similarly, molecular docking of 1,3-benzoxazine derivatives, which also contain a benzoxazole-like ring system, against the ATP binding site of EGFR, indicated that these compounds bind to a narrow hydrophobic pocket of the N-terminal chain. researchgate.net Azo-based sulfonamides have also been studied for their interaction with the FGFR2 kinase receptor (PDB ID: 4J98), with one compound showing a docking score of -6.24 kcal/mol. chemmethod.com

The table below presents findings from molecular docking studies of various benzoxazole analogs and related heterocyclic compounds.

| Compound/Analog Class | Potential Target | Key Interactions/Findings | Reference |

| Benzimidazole derivatives | EGFR Kinase (PDB: 2J6M) | Binding at ATP-binding site, H-bond with MET793. | nih.gov |

| Quinoxaline-benzimidazole hybrid | α/β-Tubulin (Colchicine binding site) | Potent binding affinity (Binding energy = -45.139 kcal/mol). | nih.gov |

| 1,3-Benzoxazine derivatives | EGFR (ATP binding site) | Binding to a narrow hydrophobic pocket of the N-terminal chain. | researchgate.net |

| Azo-based sulfonamides | FGFR2 Kinase (PDB: 4J98) | Docking score of -6.24 kcal/mol. | chemmethod.com |

| Panaxadiol | STAT3 | Lowest binding energy of -5.7 kcal/mol. | semanticscholar.org |

In Vitro and Pre-clinical In Vivo Mechanistic Investigations of this compound and its Analogs (focus on molecular targets and cellular signaling)

Mechanistic studies of benzoxazole analogs have elucidated their effects on various cellular signaling pathways that are often dysregulated in cancer. These investigations provide a framework for understanding the potential molecular targets and cellular responses to this compound.

A study on the benzoxazole derivative K313 in Nalm-6 and Daudi cells revealed its ability to suppress the mTOR/p70S6K signaling pathway, which is crucial for cell survival and proliferation. nih.gov K313 was also found to induce cell cycle arrest at the G0/G1 phase, trigger apoptosis through the activation of caspase-9 and caspase-3, and block autophagic flux. nih.gov The apoptotic process was linked to a decrease in mitochondrial membrane potential, possibly mediated by caspase-8 cleavage of Bid. nih.gov

Another example is the benzothiazole derivative PB11, which was shown to induce apoptosis in U87 and HeLa cancer cells by suppressing the PI3K/AKT signaling pathway. nih.gov This pathway is a key regulator of cell survival, growth, and proliferation.

Furthermore, studies on other related compounds have highlighted different signaling pathways. For instance, Benzaldehyde has been shown to inhibit multiple signaling pathways in cancer cells, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK, by regulating 14-3-3ζ-mediated protein-protein interactions. researchgate.net The imidazoquinoxaline derivative EAPB02303 has been found to reduce the activity of the insulin/IGF1 signaling (IIS) and Ras-MAPK pathways in a C. elegans model. mdpi.com

The table below summarizes the identified molecular targets and affected signaling pathways for various analogs.

| Compound/Analog | Molecular Target/Signaling Pathway | Observed Cellular Effect | Reference |

| K313 (Benzoxazole derivative) | mTOR/p70S6K pathway | Suppression of signaling, cell cycle arrest, apoptosis, autophagy blockage. | nih.gov |

| PB11 (Benzothiazole derivative) | PI3K/AKT pathway | Suppression of signaling, induction of apoptosis. | nih.gov |

| Benzaldehyde | PI3K/AKT/mTOR, STAT3, NFκB, ERK pathways | Inhibition of multiple signaling pathways via 14-3-3ζ regulation. | researchgate.net |

| EAPB02303 (Imidazoquinoxaline derivative) | Insulin/IGF1 signaling (IIS) and Ras-MAPK pathways | Reduction in signaling activity. | mdpi.com |

| Panaxadiol | JAK2/STAT3 pathway | Down-regulation of the signaling pathway, induction of apoptosis. | semanticscholar.org |

| (5Z)-7-Oxozeaenol | NF-κB pathway | Potent inhibition of the pathway, potentiation of ROS production, induction of caspases. | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Modification of the Benzoxazole (B165842) Scaffold and Analogues

The benzoxazole nucleus is a versatile pharmacophore that has been the subject of extensive synthetic modification to explore and optimize its therapeutic potential. jetir.orgresearchgate.net As a privileged scaffold in medicinal chemistry, its planar, bicyclic structure, composed of a fused benzene (B151609) and oxazole (B20620) ring, offers multiple sites for functionalization. researchgate.netnih.gov The modification of the benzoxazole core is a key strategy in the design of new drugs. jetir.org

Synthetic chemists have developed numerous strategies to create libraries of benzoxazole derivatives. researchgate.netnih.govtandfonline.com A common and foundational approach involves the condensation of o-aminophenols with various reagents like carboxylic acids, aldehydes, or orthoesters. researchgate.netnih.gov This allows for the introduction of a wide array of substituents, particularly at the 2-position of the benzoxazole ring. researchgate.netnih.gov More advanced methods, including metal-catalyzed cross-coupling reactions and multicomponent reactions, have further expanded the diversity of accessible analogues. researchgate.netnih.gov

For a compound like 5,7-Dimethyl-1,2-benzoxazol-3-ol, systematic modifications would involve several key areas:

Substitution on the Benzene Ring: The existing methyl groups at positions 5 and 7 are electron-donating and increase lipophilicity. Systematic replacement of these groups with electron-withdrawing groups (e.g., halogens, nitro groups) or other alkyl groups of varying sizes would modulate the electronic properties and steric profile of the molecule. researchgate.netmdpi.com

Modification of the Oxazole Ring: The hydroxyl group at the 3-position is a critical feature. It can be esterified, etherified, or replaced with other functional groups to alter hydrogen bonding capacity and polarity.

Bioisosteric Replacement: The benzoxazole core itself can be considered a bioisostere of naturally occurring nucleic bases like adenine (B156593) and guanine, which may facilitate its interaction with biological macromolecules. researchgate.netjocpr.com Further modifications could involve replacing the oxygen atom with sulfur (to form a benzothiazole) or a nitrogen-containing group (to form a benzimidazole), creating isosteres with potentially different biological activities and physicochemical properties. researchgate.net

These systematic modifications are crucial for developing a comprehensive understanding of how the molecule interacts with biological targets and for optimizing its desired activities.

Correlation of Structural Features with Modulated Biological Activity Profiles

The biological activity of benzoxazole derivatives is highly dependent on their substitution patterns. researchgate.net A strong structure-activity relationship (SAR) has been observed for this class of compounds, with the substituents at the 2- and 5-positions being particularly influential on antimicrobial and antiproliferative potency. mdpi.com

Antimicrobial and Antifungal Activity: Research has shown that the presence of electron-withdrawing and electron-releasing groups at different positions on the benzoxazole scaffold can enhance antimicrobial and antiproliferative effects. researchgate.net For instance, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, the introduction of a bromine atom (an electron-accepting substituent) at position 7 of the benzoxazole ring resulted in increased antibacterial activity against Gram-positive bacteria. nih.gov The position of nitrogen atoms in heterocyclic substituents attached to the benzoxazole core also significantly influences antimicrobial activity. nih.gov

Anticancer Activity: The antiproliferative activity of benzoxazole derivatives has been extensively studied. mdpi.comnih.gov Substitution at the 5-position with a halogen, hydroxyl, or methyl group, as well as aryl substitutions at the 2-position, can lead to enhanced anticancer activity. mdpi.com In one study, benzoxazole derivatives with a methoxy (B1213986) group at position 3 of a phenyl ring substituent generally showed higher activity. mdpi.com Furthermore, derivatives bearing a morpholine (B109124) or an N,N-diethyl group at position 4 of the phenyl ring exhibited greater potency. mdpi.com Some benzoxazole derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govmdpi.comresearchgate.net The design of these inhibitors often mimics the pharmacophoric features of known drugs like sorafenib. researchgate.net

Anti-inflammatory Activity: Benzoxazole derivatives have also been explored as anti-inflammatory agents, with some compounds showing potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily due to COX-2 inhibition, while the undesirable side effects are often linked to COX-1 inhibition. nih.gov The development of selective COX-2 inhibitors is therefore a key goal in this area. nih.gov

The following table summarizes the correlation between structural modifications and biological activity for various benzoxazole derivatives.

| Structural Modification | Position(s) | Observed Biological Activity | Reference(s) |

| Electron-withdrawing/releasing groups | Various | Enhanced antimicrobial and antiproliferative effects | researchgate.net |

| Bromine atom | 7 | Increased antibacterial activity | nih.gov |

| Halogen, hydroxyl, or methyl group | 5 | Enhanced antiproliferative activity | mdpi.com |

| Aryl substituents | 2 | Enhanced antiproliferative activity | mdpi.com |

| Methoxy group on a phenyl substituent | 3 (of phenyl) | Higher antiproliferative activity | mdpi.com |

| Morpholine or N,N-diethyl group on a phenyl substituent | 4 (of phenyl) | Higher antiproliferative activity | mdpi.com |

| Various substituents | 2 | Potent anti-inflammatory activity (COX-2 inhibition) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com This approach is valuable for predicting the activity of new, unsynthesized compounds and for providing insights into the structural features that are important for activity. youtube.com

Several QSAR studies have been conducted on benzoxazole derivatives to understand their mechanism of action and to design more potent inhibitors for various biological targets. For example, a QSAR model was developed for a series of benzoxazole derivatives as potential inhibitors of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) from Cryptosporidium parvum, a protozoan pathogen. nih.govnih.gov In this study, docking simulations were performed to predict the binding modes of the benzoxazole derivatives to the enzyme, and the resulting energy-based descriptors were used to build the QSAR model. nih.govnih.gov The model yielded a correlation coefficient (r²) of 0.7948, indicating a good correlation between the predicted and experimental activities. nih.govnih.gov Such models can be a promising approach for designing more potent inhibitors prior to their synthesis. nih.govnih.gov

The general workflow of a QSAR study involves:

Data Set Preparation: A set of compounds with known biological activities is collected.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: A statistical method, such as multiple linear regression or partial least squares, is used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using various validation techniques, such as cross-validation.

QSAR models provide a powerful tool for navigating the chemical space of benzoxazole derivatives and for prioritizing synthetic efforts towards compounds with the highest predicted efficacy. The QSAR Toolbox is a software application that incorporates various tools for data retrieval, analogue identification, and running external QSAR models to support chemical hazard assessment. qsartoolbox.orgyoutube.com

Impact of Substitution Patterns on Molecular Properties and Research Efficacy

The substitution pattern on the benzoxazole scaffold has a profound impact not only on the biological activity but also on the fundamental molecular properties of the compound, which in turn affects its research efficacy. researchgate.netresearchgate.net These properties include solubility, lipophilicity, metabolic stability, and bioavailability.

Lipophilicity and Solubility: The introduction of non-polar substituents, such as the methyl groups in this compound, generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes but may also decrease its aqueous solubility. Conversely, the addition of polar functional groups, such as hydroxyl or carboxyl groups, can increase solubility. The balance between lipophilicity and hydrophilicity is critical for a compound's pharmacokinetic profile. nih.gov

Electronic Properties: The electronic nature of the substituents influences the reactivity and binding interactions of the benzoxazole derivative. researchgate.net Electron-donating groups can increase the electron density of the aromatic system, potentially affecting its interaction with electron-deficient biological targets. Electron-withdrawing groups have the opposite effect. These electronic modifications can fine-tune the binding affinity of the molecule for its target receptor or enzyme.

Metabolic Stability: The positions and types of substituents can influence a compound's susceptibility to metabolic degradation. Certain functional groups may be readily metabolized by enzymes in the liver, leading to rapid clearance from the body. Strategic placement of substituents can block these metabolic "soft spots" and improve the compound's metabolic stability and half-life.

| Substitution Pattern | Effect on Molecular Properties | Impact on Research Efficacy | Reference(s) |

| Alkyl groups (e.g., methyl) | Increased lipophilicity, potentially decreased aqueous solubility | May improve membrane permeability but could lead to formulation challenges | mdpi.com |

| Polar groups (e.g., hydroxyl, carboxyl) | Increased hydrophilicity and aqueous solubility | May improve bioavailability for certain administration routes | nih.gov |

| Electron-withdrawing groups (e.g., halogens, nitro) | Decreased electron density of the aromatic system | Can modulate binding affinity and reactivity with biological targets | researchgate.netnih.gov |

| Electron-donating groups (e.g., methoxy, amino) | Increased electron density of the aromatic system | Can alter binding interactions and metabolic pathways | researchgate.netmdpi.com |

| Bulky substituents | Increased steric hindrance | May improve selectivity for a specific target by preventing binding to other proteins | researchgate.net |

Emerging Research Directions and Interdisciplinary Applications

Benzoxazole (B165842) Derivatives in Materials Science Research

The inherent electronic characteristics of the benzoxazole ring system make it an attractive component for the development of advanced materials with tailored optical and electronic properties.

Optoelectronic Properties and Applications

Benzoxazole derivatives are increasingly being investigated for their potential in optoelectronic devices, most notably in Organic Light-Emitting Diodes (OLEDs). These compounds often exhibit strong fluorescence, a crucial property for emissive layers in OLEDs. spiedigitallibrary.org

Quantum chemical studies, utilizing methods like density functional theory (DFT) and time-dependent DFT (TD-DFT), have been employed to understand and predict the optoelectronic properties of various benzoxazole derivatives. haramaya.edu.et These computational approaches help in designing new molecules with optimized highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in OLEDs. haramaya.edu.etnih.gov For instance, research has shown that the introduction of specific electron-donating or electron-withdrawing groups onto the benzoxazole core can significantly influence the electronic structure and, consequently, the light-emitting characteristics of the material. haramaya.edu.et

One study highlighted the use of oxazole-based chromophores in OLEDs, noting that their emission spectra can range from the UV to the deep blue region. spiedigitallibrary.org A particular bis-chromophore, 2,2'-di(p-tert-butylphenyl)-6,6'-bibenzoxazole (BBzx), demonstrated efficient deep blue emission at 430 nm when incorporated into thin solid films. spiedigitallibrary.org This was attributed to its twisted molecular structure, which helps to minimize aggregation-induced fluorescence quenching, a common issue in solid-state emitters. spiedigitallibrary.org The resulting OLED achieved an external quantum efficiency (EQE) of 1.2%. spiedigitallibrary.org

The design of novel blue emitters is a significant area of focus, as stable and efficient blue-light-emitting materials are essential for full-color displays and white lighting applications. Pyrene-benzimidazole derivatives, which share structural similarities with benzoxazoles, have been explored as blue luminophores due to pyrene's high fluorescence quantum efficiency and chemical stability. nih.gov An OLED fabricated with a pyrene-benzimidazole compound as the non-doped emissive layer exhibited pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300). nih.gov

Exploration in Polymeric and Supramolecular Assemblies Incorporating Benzoxazole Units

The incorporation of benzoxazole units into polymers and supramolecular structures opens up new avenues for creating materials with advanced functionalities. Polymer-supported synthesis has been utilized to create libraries of benzoxazole-linked benzimidazoles, demonstrating the versatility of this approach for generating novel heterocyclic compounds with potential applications in areas like targeted cancer therapy. nih.gov

Supramolecular chemistry offers a powerful tool for the bottom-up construction of complex and functional systems. The non-covalent interactions that govern supramolecular assembly allow for the creation of dynamic and responsive materials. For example, supramolecular antibiotic switches have been developed using a poly(fluorene-co-phenylene) derivative and cucurbit periodikos.com.bruril, where the aggregation state and resulting bactericidal activity of the polymer can be reversibly controlled. nih.gov While this example does not directly involve a benzoxazole, the principles of using supramolecular assembly to modulate the properties of conjugated polymers are highly relevant to the development of benzoxazole-containing materials. The ability to control the aggregation of these polymers is crucial for optimizing their performance in various applications, including as potential antibacterial agents. nih.gov

Role of the Benzoxazole Moiety as a Chemical Probe in Biological Systems

The fluorescent properties of many benzoxazole derivatives make them excellent candidates for use as chemical probes in biological systems. These probes can be designed to selectively interact with specific biomolecules or to report on the local microenvironment, providing valuable insights into complex biological processes.

Benzoxazoles and their structural relatives, naphthoxazoles, have shown significant potential as fluorescent DNA probes. periodikos.com.brperiodikos.com.br These compounds can bind to DNA, often through intercalation, leading to a significant enhancement of their fluorescence emission. periodikos.com.br This "light-up" property is highly desirable for biological imaging, as it reduces background signal and improves sensitivity. A systematic review of articles published between 2012 and 2023 indicated that all studied benzoxazole and naphthoxazole derivatives exhibited increased fluorescence intensity in the presence of DNA. periodikos.com.br

Furthermore, benzoxazole-functionalized fluorescent probes have been developed for the selective detection of metal ions, such as Fe³⁺. rsc.org One such probe, based on a rhodamine platform, demonstrated a strong fluorescence emission and a color change upon coordination with Fe³⁺. rsc.org This probe was successfully used for fluorescent imaging of Fe³⁺ in living cells, highlighting the potential of benzoxazole derivatives for mapping the distribution of important metal ions in biological samples. rsc.org

The development of fluorescent probes extends to the labeling of specific cellular organelles and components. Derivatives of 2,1,3-benzothiadiazole (B189464) (BTD), a related heterocyclic system, have been successfully used to label nuclear DNA, mitochondria, and lipid droplets. nih.gov These probes often exhibit favorable photophysical properties, including large Stokes shifts, high quantum yields, and good photostability, making them superior to some classical fluorescent dyes. nih.gov The success with BTDs provides a strong impetus for the further exploration of benzoxazole-based probes for similar bioimaging applications.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

The increasing use of benzoxazole derivatives in various research fields necessitates the development of sensitive and reliable analytical methods for their detection and quantification in complex matrices. Chromatographic methods, particularly when coupled with mass spectrometry, are powerful tools for this purpose.

Ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QToF) mass spectrometry, has emerged as a state-of-the-art technique for the analysis of benzoxazole and related compounds. nih.govnih.gov These methods offer high sensitivity, selectivity, and the ability to identify and quantify analytes at trace levels.

For instance, a method was developed for the determination of benzotriazole (B28993) and benzothiazole (B30560) derivatives in fish samples using a novel double-vortex-ultrasonic assisted matrix solid-phase dispersion (DVUA-MSPD) for sample preparation, followed by UHPLC-QToF-MS analysis. nih.gov This method achieved low limits of quantification (0.15–2 ng g⁻¹ dry weight) and good recovery rates (70% to 93%). nih.gov

Similarly, an eco-friendly deep eutectic solvent-based ultrasound-assisted liquid-liquid microextraction (DES-UALLME) technique was developed for the extraction of benzotriazole and benzothiazole derivatives from human urine samples, with subsequent analysis by UHPLC-QTOF-MS. nih.gov This "green" analytical method demonstrated low limits of quantitation (0.4–9 ng mL⁻¹) and high accuracy. nih.gov The detection of 5,6-dimethyl-1H-benzotriazole in nearly all urine samples tested highlights the widespread human exposure to these compounds. nih.gov

These advanced analytical methodologies are crucial for monitoring the presence of benzoxazole derivatives in environmental and biological samples, as well as for pharmacokinetic and metabolism studies in drug discovery and development.

Future Perspectives in Benzoxazole Chemistry and Chemical Biology Research

The field of benzoxazole chemistry and its application in chemical biology is poised for significant growth. The versatility of the benzoxazole scaffold, combined with advances in synthetic chemistry and analytical techniques, will continue to drive the discovery of novel compounds with diverse functionalities. nih.govmdpi.com

In materials science, the focus will likely be on the rational design of new benzoxazole-based materials with enhanced optoelectronic properties for next-generation OLEDs, sensors, and other electronic devices. haramaya.edu.ettandfonline.com The development of materials with tunable emission colors, high quantum efficiencies, and long operational lifetimes remains a key objective. spiedigitallibrary.orgnih.gov Furthermore, the exploration of benzoxazole-containing polymers and supramolecular assemblies will likely lead to the creation of smart materials with applications in areas such as controlled drug delivery and responsive coatings. nih.govnih.gov

In the realm of chemical biology, the design of highly specific and sensitive benzoxazole-based fluorescent probes will continue to be a major research thrust. periodikos.com.brrsc.org Future probes may be engineered to target specific enzymes, receptors, or other biomolecules with high affinity, enabling the real-time visualization of biological processes at the molecular level. nih.govresearchgate.net The development of probes that can be activated by specific biological events will provide even greater temporal and spatial control over fluorescence signaling.

The continued development of advanced analytical methods will be essential to support these research endeavors. nih.govnih.gov Miniaturized and high-throughput analytical platforms will facilitate the rapid screening of large compound libraries and the analysis of complex biological samples.

Q & A

Q. What are reliable synthetic routes for 5,7-Dimethyl-1,2-benzoxazol-3-ol, and how can reaction conditions be optimized?

A common method involves cyclization of o-hydroxyphenylketoximes using hydroxylamine hydrochloride and a base (e.g., pyridine in ethanol). For example, cyclization of substituted acetamide precursors with hydroxylamine yields benzoxazole derivatives. Optimization includes adjusting solvent systems (e.g., THF/EtOH ratios), reaction temperatures (55–100°C), and catalysts (e.g., Pd or Cu salts) to improve yields (70–92%) and reduce by-products . Purification via recrystallization (ethanol or ethyl acetate) or silica gel chromatography is critical for isolating high-purity products .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Key methods include:

- ¹H/¹³C NMR : Analyze chemical shifts for methyl groups (δ ~2.3–2.6 ppm for CH₃) and aromatic protons (δ ~6.8–7.5 ppm). Coupling constants (J) distinguish substituent positions .

- IR Spectroscopy : Confirm hydroxyl (O–H stretch at ~3200 cm⁻¹) and benzoxazole ring (C=N stretch at ~1600 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₉H₉NO₂ for the target compound) .

Q. What solvents and conditions are suitable for recrystallizing this compound?

Ethanol and ethyl acetate are preferred for slow evaporation, yielding crystals suitable for X-ray diffraction. For example, refluxing in acetonitrile with potassium carbonate followed by filtration and recrystallization achieves >95% purity .

Advanced Research Questions

Q. How can conflicting yield data in benzoxazole synthesis be resolved?

Discrepancies often arise from competing side reactions (e.g., incomplete cyclization or oxidation). Systematic parameter screening (temperature, solvent polarity, and catalyst loading) is essential. For instance, Pd-catalyzed reactions in THF/Et₃N (1:1) at 55°C improved yields from 55% to 90% in analogous compounds . Kinetic studies (e.g., monitoring via LCMS) help identify bottlenecks .

Q. What strategies enhance the bioactivity of this compound derivatives?

- Functionalization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 5 or methyl groups at position 7 to modulate pharmacokinetics .

- Hybrid scaffolds : Combine with 1,2,4-oxadiazole or benzotriazole moieties to exploit dual pharmacological effects (e.g., analgesic or antipicornaviral activity) .

- In vitro assays : Use LCMS (Rt = 0.67–1.19 min, m/z = 367–480 [M+H]⁺) to validate purity and stability in biological matrices .

Q. How can molecular conformation and intermolecular interactions of this compound be analyzed?

X-ray crystallography reveals planar benzoxazole rings (dihedral angles <5°) and weak intermolecular interactions (e.g., C–H⋯N hydrogen bonds). Computational modeling (DFT or MD simulations) predicts π-π stacking or hydrophobic interactions in protein binding .

Q. What computational tools predict the toxicological profile of this compound?

EPA’s DSSTox database provides toxicity predictions via QSAR models. Key parameters include LogP (~2.1), topological polar surface area (~50 Ų), and metabolic pathways (e.g., CYP450-mediated oxidation) .

Methodological Considerations

Q. How to design SAR studies for this compound analogs?

- Core modifications : Replace methyl groups with halogens or alkyl chains to assess steric/electronic effects.

- Bioisosteres : Substitute the hydroxyl group with amino or methoxy groups to improve solubility .

- In vivo testing : Use rodent models to evaluate bioavailability and CNS penetration (logBB >0.3) .

Q. What analytical techniques resolve co-eluting impurities in benzoxazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.